![molecular formula C12H11NO4S2 B2365141 Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate CAS No. 338750-47-3](/img/structure/B2365141.png)
Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
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Description
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate” has been reported in the literature . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . Another study reported a radical [3+3]-annulation process for the synthesis of N-arylated 8-azabicyclo .Scientific Research Applications
Structural Analysis and Synthesis
Single Crystal X-ray Structure : Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has been studied using single crystal X-ray diffraction, confirming its structure with additional spectroscopic methods like IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Ramazani et al., 2011).
Synthesis from Alkoxy-Sulfonylacrylonitriles : A series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized by reacting alkoxy-sulfonylacrylonitriles with methyl thioglycolate, demonstrating a method for creating 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999).
Analytical Methodology
- Gas Chromatography for Medicine Intermediate : Methyl 3-amino-2-thiophenecarboxylate, a related compound, was effectively separated and determined using gas chromatography, highlighting its role in medical intermediate analysis (Jiang Feng, 2004).
Biological Applications
Peroxisome Proliferator-Activated Receptor Inverse Agonists : Structurally related ligands based on methyl 3-(((4-(hexylamino)-2-methoxyphenyl)amino)sulfonyl)-2-thiophenecarboxylic acid ester showed increased cellular activity and relevance in physiological and pathophysiological processes (Toth et al., 2016).
Antibacterial Evaluation : New derivatives including the phenylsulfonyl moiety were synthesized and evaluated for antibacterial properties, with some showing promising minimum inhibitory concentration values against bacteria like Proteus vulgaris (Ravichandiran et al., 2015).
properties
IUPAC Name |
methyl 2-(benzenesulfonamido)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCOWKHOCGGHHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325301 |
Source
|
Record name | methyl 2-(benzenesulfonamido)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate | |
CAS RN |
338750-47-3 |
Source
|
Record name | methyl 2-(benzenesulfonamido)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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